(2R,5S)-Ritlecitinib is a novel compound that serves as an irreversible inhibitor of Janus kinase 3 (JAK3) and members of the tyrosine-protein kinase family. It has been developed primarily for the treatment of moderate-to-severe alopecia areata, a condition characterized by non-scarring hair loss due to immune dysregulation. The compound received its first approval from the U.S. Food and Drug Administration on June 23, 2023, marking a significant advancement in the therapeutic landscape for this condition .
Ritlecitinib is synthesized through complex organic chemistry processes, which involve several intermediate compounds to achieve the desired stereochemistry and efficacy. The development of ritlecitinib has been supported by extensive research and clinical trials, funded by pharmaceutical companies such as Pfizer, Inc. .
Ritlecitinib belongs to the class of selective JAK inhibitors, specifically targeting JAK3. Its mechanism involves blocking cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. This selectivity is crucial for minimizing off-target effects associated with broader JAK inhibition .
The synthesis of (2R,5S)-ritlecitinib involves multiple steps that ensure the correct stereochemistry and functional groups are incorporated into the final product. Various methods have been reported in literature, including:
One notable synthesis route includes the use of key intermediates that undergo transformations such as cyclization and functional group modifications. For example, a key step may involve the formation of a pyrrolo[2,3-d]pyrimidine structure which is essential for binding to JAK3 .
The molecular formula for ritlecitinib is C₁₈H₁₈N₄O₂S. The compound features a piperidine ring and a pyrrolopyrimidine moiety, which are integral to its biological activity.
Ritlecitinib undergoes various chemical reactions during its metabolism and when interacting with biological targets:
The metabolic pathways indicate a complex interplay between oxidative pathways and conjugation processes, resulting in multiple metabolites being formed, some of which are pharmacologically inactive .
Ritlecitinib exerts its therapeutic effects through selective inhibition of JAK3. This inhibition blocks cytokine signaling pathways that are crucial for T-cell activation and proliferation:
In vitro studies show that ritlecitinib has an IC50 value of approximately 33.1 nM against JAK3, indicating potent inhibitory activity .
Pharmacokinetic studies indicate that ritlecitinib has an oral bioavailability of approximately 64%, with a mean terminal half-life ranging from 1.3 to 2.3 hours .
Autoimmune diseases such as alopecia areata and vitiligo involve dysregulated immune responses driven by cytokine signaling and T-cell activation. The Janus Kinase 3 cytokine axis (interleukin-15, interleukin-21) and Tyrosine Kinase Expressed in Hepatocellular Carcinoma family kinases (Bruton Tyrosine Kinase, Interleukin-2-Inducible Tyrosine Kinase) jointly regulate cytotoxic T-cell function, natural killer cell activity, and B-cell receptor signaling. Janus Kinase 3 mediates signal transducer and activator of transcription phosphorylation downstream of γ-chain cytokines, while Tyrosine Kinase Expressed in Hepatocellular Carcinoma kinases are essential for T-cell receptor signal amplification and cytolytic granule release. Dual inhibition disrupts both pathways: suppressing inflammatory cytokine signaling and T-cell-mediated destruction of target cells (e.g., hair follicles in alopecia areata, melanocytes in vitiligo). Preclinical studies confirmed that concurrent blockade synergistically reduces interferon-γ production and cytotoxic T-cell infiltration more effectively than selective Janus Kinase 3 inhibition alone [1] [7] [9].
Ritlecitinib originates from structure-activity relationship studies focused on pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor design. Early analogs exhibited reversible adenosine triphosphate-competitive inhibition but lacked sufficient Janus Kinase 3 selectivity due to conserved adenosine triphosphate-binding pockets across Janus kinase isoforms. To enhance selectivity, researchers incorporated an electrophilic acrylamide moiety at the C1 position of the piperidine ring, enabling covalent bond formation with Janus Kinase 3’s unique cysteine residue (Cys-909). This strategic modification transformed reversible inhibitors into irreversible agents. The (2R,5S)-stereochemistry of the 2-methyl-5-aminopiperidine component proved critical for optimal orientation toward Cys-909, as confirmed by X-ray crystallography showing hydrogen bonding between the aminopyrimidine group and Janus Kinase 3’s hinge region (Leu-905 and Gly-908) [1] [7] [8].
Table 1: Key Structural Modifications During Ritlecitinib Optimization
| Structural Component | Early Analogs | (2R,5S)-Ritlecitinib | Impact on Properties |
|---|---|---|---|
| Core Scaffold | Reversible pyrrolo-pyrimidines | Irreversible covalent binder | Enabled targeted, sustained inhibition |
| Stereochemistry | Racemic mixtures | (2R,5S)-enantiomer | Optimal binding pose to Cys-909 |
| Electrophilic Warhead | None | Acrylamide | Covalent bond formation with Cys-909 |
| Aminopyrimidine Positioning | Variable | Fixed H-bond to hinge region | Enhanced kinase affinity |
The irreversible inhibition mechanism hinges on Michael addition between ritlecitinib’s acrylamide group and the sulfhydryl side chain of Cysteine-909 in Janus Kinase 3. This residue is absent in other Janus kinase isoforms (Janus Kinase 1, Janus Kinase 2, Tyrosine Kinase 2), which feature serine at the equivalent position. Molecular docking simulations demonstrate that the (2R,5S)-configuration positions the acrylamide β-carbon 3.2 Å from Cysteine-909’s sulfur atom, facilitating nucleophilic attack. Kinetic studies revealed slow dissociation kinetics (K~i~ = 33.1 nM at 1 mM adenosine triphosphate) and prolonged target residence time. Functional assays showed near-complete suppression of interleukin-15-induced signal transducer and activator of transcription 5 phosphorylation in natural killer cells (IC~50~ = 50 nM), confirming irreversible pathway blockade. Selectivity for Janus Kinase 3 over other Janus kinases exceeded 10,000-fold in biochemical assays due to this cysteine-dependent mechanism [1] [7] [8].
Achieving high selectivity beyond the Janus kinase family required addressing off-target interactions with kinases sharing a homologous cysteine residue near the adenosine triphosphate pocket. Ritlecitinib inhibits Tyrosine Kinase Expressed in Hepatocellular Carcinoma family kinases (Bruton Tyrosine Kinase, Interleukin-2-Inducible Tyrosine Kinase, Tyrosine-protein Kinase Bone Marrow, Resting Lymphocyte Kinase) with half maximal inhibitory concentration values of 155–666 nM, attributable to conserved cysteines. However, kinome-wide screening (463 kinases) at 0.1 μM revealed minimal off-target binding beyond Janus Kinase 3/Tyrosine Kinase Expressed in Hepatocellular Carcinoma. Selectivity was further enhanced by:
Table 2: Selectivity Profile of (2R,5S)-Ritlecitinib Across Kinase Families
| Kinase/Family | Half Maximal Inhibitory Concentration (nM) | Selectivity vs. Janus Kinase 3 | Structural Basis for Inhibition |
|---|---|---|---|
| Janus Kinase 3 | 33.1 | 1-fold (Reference) | Covalent binding to Cys-909 |
| Bruton Tyrosine Kinase | 404 | 12-fold less potent | Covalent binding to homologous cysteine |
| Janus Kinase 1 | >10,000 | >300-fold selective | Serine residue at Cys-909 position |
| Janus Kinase 2 | >10,000 | >300-fold selective | Serine residue at Cys-909 position |
| Tyrosine Kinase 2 | >10,000 | >300-fold selective | Serine residue at Cys-909 position |
| Non-Cysteine Kinases | >10,000 (most) | >300-fold selective | Lack reactive cysteine for covalent bond |
In disease-relevant models, this optimized profile translated to potent suppression of T-cell activation (half maximal inhibitory concentration = 395 nM for Interleukin-2-Inducible Tyrosine Kinase) without impairing erythropoietin-driven erythropoiesis (Janus Kinase 2-dependent). The dual Janus Kinase 3/Tyrosine Kinase Expressed in Hepatocellular Carcinoma inhibition thus achieved immunomodulation with reduced hematological toxicity risks [1] [7] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: